molecular formula C12H9BrClNO B13926126 5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13926126
M. Wt: 298.56 g/mol
InChI Key: JAZYALGUUJMMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone: is a heterocyclic organic compound that features a pyridinone core substituted with bromine and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone typically involves multiple steps, including aryl bromination, esterification, and the Sandmeyer reaction . The specific conditions for each step can vary, but common reagents include bromine for bromination, alcohols for esterification, and copper(I) cyanide for the Sandmeyer reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory procedures to accommodate larger quantities. This often requires optimization of reaction conditions to improve yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[(3-chlorophenyl)methyl]-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

5-bromo-1-[(3-chlorophenyl)methyl]pyridin-2-one

InChI

InChI=1S/C12H9BrClNO/c13-10-4-5-12(16)15(8-10)7-9-2-1-3-11(14)6-9/h1-6,8H,7H2

InChI Key

JAZYALGUUJMMKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.